3-氨基-4-羟基苯甲酸水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

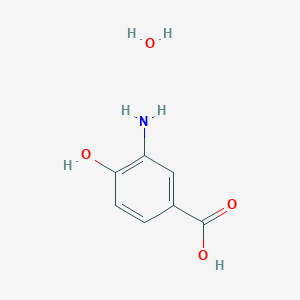

3-Amino-4-hydroxybenzoic acid hydrate is a fine chemical that is used as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic chemicals . It has a molecular weight of 171.15 and appears as a white to brown solid .

Synthesis Analysis

The synthesis of 3-amino-4-hydroxybenzoic acid involves using 4-chloro-3-nitrobenzoic acid as the starting material. The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro-3-nitrobenzoic acid, with a preferred reaction time of 3.5 hours . The intermediate 4-hydroxy-3-nitrobenzoic acid is reduced by hydrogen gas with a 5% Pd/C activator .Molecular Structure Analysis

The IUPAC name for 3-Amino-4-hydroxybenzoic acid hydrate is 3-amino-4-hydroxybenzoic acid hydrate . The InChI code is1S/C7H7NO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H2 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-amino-4-hydroxybenzoic acid include hydrolysis and reduction . The hydrolysis process involves the reaction of 4-chloro-3-nitrobenzoic acid with sodium hydroxide . The reduction process involves the reaction of the intermediate 4-hydroxy-3-nitrobenzoic acid with hydrogen gas in the presence of a 5% Pd/C activator .Physical And Chemical Properties Analysis

3-Amino-4-hydroxybenzoic acid hydrate is a white to brown solid . It has a molecular weight of 171.15 . It is stored at a temperature of +4°C .科学研究应用

蛋白质动力学和静电学

对对羟基苯甲酸羟化酶的研究(3-氨基-4-羟基苯甲酸水合物的近亲)揭示了蛋白质动力学和静电相互作用的复杂性,这对于生物系统内的催化过程至关重要。这些研究通常采用酶突变体的详细分析和生物物理技术,突出了该化合物在理解酶功能和蛋白质结构调制方面的相关性 (Entsch, Cole, & Ballou, 2005)。

环境归趋和行为

另一个应用领域是对羟基苯甲酸酯的环境归趋和行为,对羟基苯甲酸酯与3-氨基-4-羟基苯甲酸水合物具有结构相似性。专注于水生环境中对羟基苯甲酸酯的出现、归趋和行为的研究提供了对这些化合物环境影响的见解,突出了它们的生物降解性和作为内分泌干扰物的潜在影响 (Haman, Dauchy, Rosin, & Munoz, 2015)。

药理活性

与3-氨基-4-羟基苯甲酸水合物在结构上相关的化合物的药理特性,例如没食子酸,已被广泛综述,揭示了它们的有效抗炎特性和作用机制。这些研究强调了该化合物在治疗炎症相关疾病方面的潜力,为治疗应用开辟了途径 (Bai et al., 2020)。

高级氧化工艺

在高级氧化工艺的背景下,氨基酸(包括与3-氨基-4-羟基苯甲酸水合物结构相似的氨基酸)已被综述,了解它们在气体水合物抑制、CO2捕获和天然气储存中的作用。这凸显了该化合物在能源和环境研究中的重要性,尤其是在基于水合物的技术中 (Bavoh et al., 2019)。

营养和健康影响

最后,类似于3-氨基-4-羟基苯甲酸水合物的酚酸对健康的影響一直是广泛研究的主题。专注于这些化合物在食品加工过程中的稳定性及其健康益处(尤其是它们的抗氧化特性)的研究,强调了此类化合物在营养和健康方面的更广泛影响 (Rashmi & Negi, 2020)。

作用机制

Target of Action

3-Amino-4-hydroxybenzoic Acid Hydrate (3,4-AHBA) is primarily targeted by the recombinant Corynebacterium glutamicum strain KT01, which expresses the griH and griI genes derived from Streptomyces griseus .

Mode of Action

The specific productivity of 3,4-AHBA increases with decreasing levels of dissolved oxygen (DO). It was found to be eightfold higher under oxygen limitation (DO = 0 ppm) than under aerobic conditions (DO ≥ 2.6 ppm) .

Biochemical Pathways

The synthetic pathway of γ-amino acid 3,4-AHBA differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids . Metabolic profiles during 3,4-AHBA production were compared at three different DO levels (0, 2.6, and 5.3 ppm) using the DO-stat method . Results of the metabolome analysis revealed metabolic shifts in both the central metabolic pathway and amino acid metabolism at a DO of < 33% saturated oxygen .

Pharmacokinetics

It is known that the compound has high gi absorption .

Result of Action

The production of 3,4-AHBA results in changes in the metabolic state in response to DO concentration . An ldh deletion mutant, with the loss of lactate dehydrogenase, exhibited 3.7-fold higher specific productivity of 3,4-AHBA at DO = 0 ppm as compared to the parent strain KT01 and produced 5.6 g/L 3,4-AHBA in a glucose fed-batch culture .

Action Environment

The action of 3-Amino-4-hydroxybenzoic Acid Hydrate is influenced by environmental factors such as oxygen levels. Under oxygen limitation, the specific productivity of 3,4-AHBA increases . The compound is stored at a temperature of +4C , and strong oxidizing agents are incompatible with it .

安全和危害

未来方向

3-Amino-4-hydroxybenzoic acid serves as a precursor for thermostable bioplastics . Enhanced production of this compound has been achieved under oxygen limitation by recombinant Corynebacterium glutamicum . This suggests potential future directions in the industrial production of this compound and its application in the production of thermostable bioplastics .

生化分析

Biochemical Properties

3-Amino-4-hydroxybenzoic acid hydrate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme 4-hydroxybenzoate 3-hydroxylase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to produce 3,4-dihydroxybenzoic acid . This interaction is essential for the biosynthesis of several aromatic compounds. Additionally, 3-Amino-4-hydroxybenzoic acid hydrate can act as a precursor in the synthesis of bioplastics, enhancing the thermostability of the resulting polymers .

Cellular Effects

3-Amino-4-hydroxybenzoic acid hydrate has notable effects on various types of cells and cellular processes. In microbial cells, such as recombinant Corynebacterium glutamicum, it has been shown to influence the production of amino acids and other metabolites . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to shifts in metabolic profiles under different conditions. For instance, under oxygen-limited conditions, the production of 3-Amino-4-hydroxybenzoic acid hydrate increases significantly, indicating its role in adaptive metabolic responses .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-4-hydroxybenzoic acid hydrate involves several key interactions at the molecular level. It binds to specific enzymes, such as 4-hydroxybenzoate 3-hydroxylase, facilitating the hydroxylation reaction . This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, 3-Amino-4-hydroxybenzoic acid hydrate can influence gene expression by acting as a signaling molecule, modulating the transcription of genes involved in metabolic pathways . These molecular interactions highlight the compound’s role in regulating biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-hydroxybenzoic acid hydrate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Amino-4-hydroxybenzoic acid hydrate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under aerobic conditions . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3-Amino-4-hydroxybenzoic acid hydrate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

3-Amino-4-hydroxybenzoic acid hydrate is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of aromatic compounds, participating in reactions catalyzed by enzymes such as 4-hydroxybenzoate 3-hydroxylase . The compound also interacts with cofactors like dihydroxyacetone phosphate and L-aspartate-4-semialdehyde, which are essential for its conversion into other metabolites . These interactions influence metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of 3-Amino-4-hydroxybenzoic acid hydrate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach different cellular compartments . Its distribution within tissues depends on factors such as solubility and binding affinity to cellular components. These properties determine the compound’s localization and accumulation in specific areas of the cell.

Subcellular Localization

3-Amino-4-hydroxybenzoic acid hydrate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm or mitochondria, where it participates in metabolic reactions. The subcellular localization of 3-Amino-4-hydroxybenzoic acid hydrate is crucial for its role in regulating cellular processes and maintaining metabolic homeostasis.

属性

IUPAC Name |

3-amino-4-hydroxybenzoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJRQUCNMUFIQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)